molecular formula C15H13BrO B8149470 1-(Benzyloxy)-2-bromo-3-vinylbenzene

1-(Benzyloxy)-2-bromo-3-vinylbenzene

Cat. No.: B8149470
M. Wt: 289.17 g/mol
InChI Key: NOBJBLGZNFRGCH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-bromo-3-vinylbenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a vinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-bromo-3-vinylbenzene can be synthesized through a multi-step process involving bromination, benzyl protection, and vinylation reactions. The typical synthetic route includes:

    Benzyl Protection: The protection of the hydroxyl group by converting it into a benzyloxy group.

Industrial Production Methods: Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-bromo-3-vinylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The vinyl group can be oxidized to form different functional groups.

    Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve reagents like sodium iodide or potassium fluoride under mild conditions.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

1-(Benzyloxy)-2-bromo-3-vinylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-2-bromo-3-vinylbenzene involves its interaction with various molecular targets and pathways. The compound can act as a substrate for different enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

    1-(Benzyloxy)-2-iodo-3-vinylbenzene: Similar structure but with an iodine atom instead of bromine.

    1-(Benzyloxy)-2-chloro-3-vinylbenzene: Similar structure but with a chlorine atom instead of bromine.

    1-(Benzyloxy)-2-fluoro-3-vinylbenzene: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 1-(Benzyloxy)-2-bromo-3-vinylbenzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

2-bromo-1-ethenyl-3-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-2-13-9-6-10-14(15(13)16)17-11-12-7-4-3-5-8-12/h2-10H,1,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBJBLGZNFRGCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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